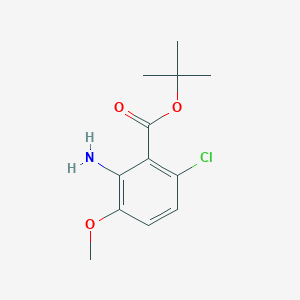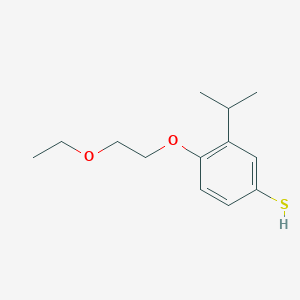
4-(2-Ethoxyethoxy)-3-propan-2-ylbenzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(2-Ethoxyethoxy)-3-propan-2-ylbenzenethiol” is a complex organic molecule. It likely contains an aromatic ring (benzene) with a thiol group (-SH), a propyl group (propan-2-yl), and an ether group (2-ethoxyethoxy) attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve the reaction of a suitable benzene derivative with a thiol group, a propyl group, and an ether group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the aromatic ring, the ether group, and the thiol group .
Chemical Reactions Analysis
The compound could potentially participate in a variety of chemical reactions, given the presence of the reactive thiol group and the ether group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
4-(2-Ethoxyethoxy)-3-propan-2-ylbenzenethiol is a compound that can be involved in various synthetic pathways and chemical reactions. For instance, it may participate in reactions similar to those described for di- and tri-ethynylbenzenes, which are efficiently cleaved by water-miscible reagents like sodium 2-propoxide in 2-propanol. Such processes facilitate the isolation of volatile ethynylbenzenes, showcasing the compound's potential in synthetic organic chemistry (Macbride & Wade, 1996).
Biological Activities
Although not directly related to 4-(2-Ethoxyethoxy)-3-propan-2-ylbenzenethiol, the synthesis and evaluation of novel chalcone derivatives provide insights into the types of biological activities that structurally similar compounds might exhibit. These activities include free radical scavenging, suppression of lipopolysaccharides-induced NO generation, and anti-neurotoxicity. Compounds with structures similar to 4-(2-Ethoxyethoxy)-3-propan-2-ylbenzenethiol could potentially exhibit similar pharmacological effects, offering avenues for the development of new therapeutic agents (Jung et al., 2017).
Material Science Applications
The synthesis and characterization of self-assembled films of poly(3-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propane-1-thiol) (PEDTMSHA) demonstrate the potential of 4-(2-Ethoxyethoxy)-3-propan-2-ylbenzenethiol in material science. Such compounds can be used to produce conducting polymer films with low oxidation potentials and stable electrochemical behavior, useful in electronic and optoelectronic devices (Su et al., 2010).
Environmental Applications
Research into the biodegradation of environmental pollutants like Bisphenol A (BPA) highlights the potential environmental applications of enzymes and catalytic systems that might involve compounds similar to 4-(2-Ethoxyethoxy)-3-propan-2-ylbenzenethiol. Such compounds could be used to enhance the biodegradability of phenolic environmental pollutants, contributing to bioremediation efforts (Chhaya & Gupte, 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(2-ethoxyethoxy)-3-propan-2-ylbenzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2S/c1-4-14-7-8-15-13-6-5-11(16)9-12(13)10(2)3/h5-6,9-10,16H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEUMGWHNBRYST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=C(C=C1)S)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethoxyethoxy)-3-(propan-2-yl)benzene-1-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-isopropoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2860324.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide](/img/structure/B2860325.png)

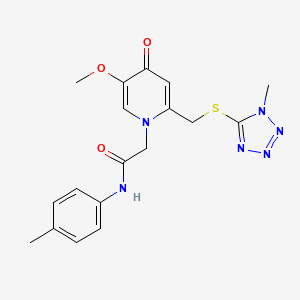
![1,3,4,4a,5,7,8,8a-Octahydropyrano[3,4-c]pyridin-6-one](/img/structure/B2860330.png)
![[3-(Methoxycarbonyl)phenyl]methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2860331.png)
![[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2860333.png)
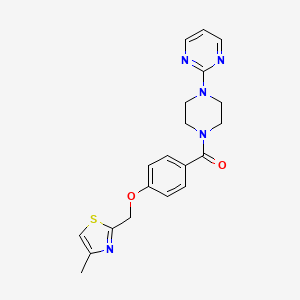

![1-(2-chloro-6-fluorobenzyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2860336.png)
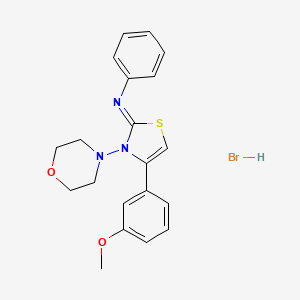
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2860341.png)
![3-amino-N-(4-chlorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2860344.png)
